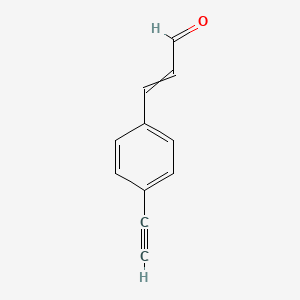![molecular formula C34H49F5O3S B14072741 (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl is a synthetic derivative of estradiol, a form of estrogen. This compound is notable for its unique structural modifications, which include the addition of a pentafluoropentyl group and a sulfinyl group. These modifications are designed to enhance its biological activity and stability, making it a valuable compound for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl typically involves multiple steps, starting from estradiol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on estradiol are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Introduction of the Pentafluoropentyl Group: This step involves the use of a Grignard reagent or an organolithium reagent to introduce the pentafluoropentyl group at the desired position.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide or sulfone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or sulfones.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent for studying the effects of fluorinated groups on the reactivity and stability of organic molecules. It serves as a model compound for developing new synthetic methodologies.
Biology
In biological research, the compound is used to study estrogen receptor interactions and the effects of fluorinated steroids on cellular processes. It helps in understanding the role of estrogen in various physiological and pathological conditions.
Medicine
Medically, the compound is investigated for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent cancers. Its unique structure may offer advantages in terms of selectivity and reduced side effects.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals. Its stability and biological activity make it a valuable candidate for various applications.
Mécanisme D'action
The compound exerts its effects primarily through interaction with estrogen receptors (ERs). Upon binding to ERs, it modulates the transcription of estrogen-responsive genes, leading to various cellular responses. The presence of the pentafluoropentyl and sulfinyl groups may enhance its binding affinity and selectivity for ERs, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound, which lacks the fluorinated and sulfinyl modifications.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: Another SERM with similar applications to tamoxifen.
Uniqueness
The unique structural modifications of (7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl confer enhanced stability and biological activity compared to its parent compound, estradiol. These modifications may also reduce the side effects associated with traditional estrogen therapies, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C34H49F5O3S |
|---|---|
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
[(13S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24?,28?,29?,30?,31?,32-/m0/s1 |
Clé InChI |
NNWTWRVZCKFESO-VTODAWOGSA-N |
SMILES isomérique |
CC(=O)OC1CCC2[C@@]1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
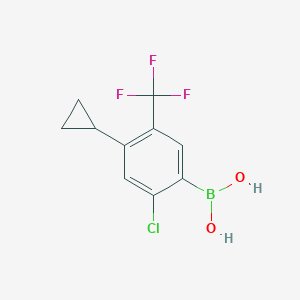




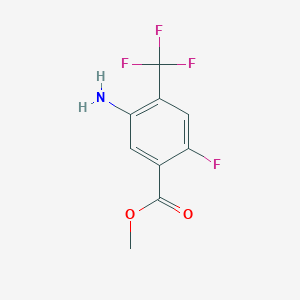
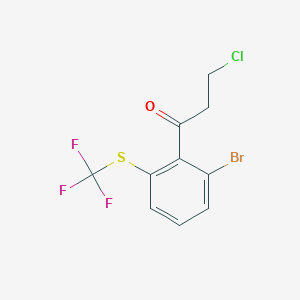
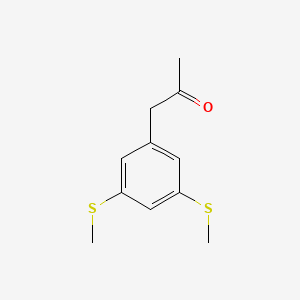


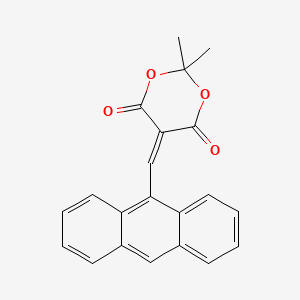
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
